WR99210: An In-depth Technical Guide for Researchers
WR99210: An In-depth Technical Guide for Researchers
November 2025
Abstract
WR99210 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various parasitic protozoa, including the malaria parasite Plasmodium falciparum and Toxoplasma gondii. Its high affinity for the parasite enzyme over the human counterpart has made it a valuable tool in drug discovery and molecular biology, particularly as a selectable marker in genetic transformation systems. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of WR99210, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of its operational context. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic research.
Chemical Structure and Properties
WR99210, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, is a synthetic antifolate compound.[1] Its molecular structure is characterized by a dihydrotriazine ring linked to a 2,4,5-trichlorophenoxypropyloxy side chain. The molecular formula of WR99210 is C₁₄H₁₈Cl₃N₅O₂.[2] It is crucial to note the existence of a regioisomer of WR99210 that is biologically inactive. This isomer can arise under certain conditions, such as exposure to a basic environment, and can account for inconsistencies in experimental results.[1]
| Property | Value |
| IUPAC Name | 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-(2,4,5-trichlorophenoxy)propoxy)-1,3,5-triazine |
| Molecular Formula | C₁₄H₁₈Cl₃N₅O₂ |
| Molecular Weight | 394.68 g/mol |
| Canonical SMILES | CC1(N=C(N=C(N1OCCCOC2=C(C=C(C(Cl)=C2)Cl)Cl)N)N)C |
| CAS Number | 47326-86-3 |
Mechanism of Action
The primary mechanism of action of WR99210 is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1][3] DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.
By binding to the active site of the parasite's DHFR, WR99210 competitively inhibits the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folate pathway leads to the cessation of DNA synthesis and ultimately results in parasite death.[1]
A significant advantage of WR99210 is its high selectivity for the parasite DHFR over the human ortholog.[1] This selectivity is not solely attributed to differences in binding affinity but also to divergent regulatory mechanisms of the DHFR enzyme between the parasite and its human host.[4] In P. falciparum, the DHFR-thymidylate synthase (TS) is a bifunctional enzyme that autoregulates its own translation by binding to its mRNA. Antifolate drugs like WR99210 do not disrupt this binding, preventing the parasite from upregulating enzyme production to overcome the inhibition. In contrast, human DHFR expression can be upregulated in response to inhibitors, contributing to the drug's selective toxicity.[4]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of WR99210.
Quantitative Data: Biological Activity
WR99210 exhibits potent activity against various parasitic organisms, particularly Plasmodium species. Its efficacy is maintained even against strains that have developed resistance to other antifolate drugs like pyrimethamine. The following tables summarize key quantitative data on the biological activity of WR99210.
In Vitro Antimalarial Activity
| P. falciparum Strain | DHFR Mutations | IC₅₀ (nM) | Reference |
| NF54 | Wild-type | Subnanomolar | [5] |
| Dd2 | N51I, C59R, S108N | Subnanomolar | [5] |
| FCB | - | ~0.65 - 2.6 | [6] |
| Dd2 (transformed with hDHFR) | - | 860 | [4] |
Enzyme Inhibition Constants
| Enzyme | Kᵢ (nM) | Reference |
| P. falciparum DHFR-TS | 1.1 | [4] |
| Human DHFR | 12 | [4] |
Experimental Protocols
WR99210 is widely used as a selectable marker for the genetic transformation of P. falciparum. The introduction of a plasmid carrying the human dhfr gene, which is less sensitive to WR99210, allows for the selection of successfully transfected parasites.
Selection of Transfected P. falciparum
This protocol describes a general method for the positive selection of P. falciparum parasites transfected with a plasmid conferring WR99210 resistance.
Materials:
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P. falciparum culture at the ring stage.
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Plasmid DNA containing the human dhfr gene.
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Complete culture medium (e.g., RPMI 1640 supplemented with Albumax).
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WR99210 stock solution (e.g., 2.6 µM in DMSO).
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Erythrocytes.
Procedure:
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Transfection: Introduce the plasmid DNA into ring-stage P. falciparum infected erythrocytes using a standard electroporation protocol.[2][3][7]
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Initial Culture: Following electroporation, culture the parasites in the absence of any drug for one 48-hour intra-erythrocytic cycle to allow for the expression of the resistance gene.[2][3]
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Drug Selection: After the initial drug-free period, add WR99210 to the culture medium to a final concentration of 2.5 nM or 2.6 nM.[1][2][3][7]
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Maintenance of Drug Pressure: Maintain the drug pressure by replacing the culture medium with fresh medium containing WR99210 daily or every other day.[7]
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Monitoring: Monitor the parasite growth by preparing thin blood smears and staining with Giemsa. Successfully transfected, drug-resistant parasites will typically appear within 14 to 26 days.[2][3]
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Expansion: Once a stable population of resistant parasites is established, the culture can be expanded.
Figure 2: Generalized experimental workflow for the selection of transfected P. falciparum using WR99210.
Conclusion
WR99210 remains a cornerstone tool for researchers in the field of malariology and parasitology. Its potent and selective inhibition of the parasite's dihydrofolate reductase, coupled with its established use as a selectable marker, ensures its continued relevance in studies aimed at understanding parasite biology and developing novel antiparasitic therapies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for the scientific community.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]
- 3. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
